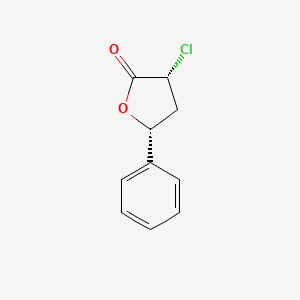

cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one

CAS No.: 72406-93-0

Cat. No.: VC16964466

Molecular Formula: C10H9ClO2

Molecular Weight: 196.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72406-93-0 |

|---|---|

| Molecular Formula | C10H9ClO2 |

| Molecular Weight | 196.63 g/mol |

| IUPAC Name | (3R,5R)-3-chloro-5-phenyloxolan-2-one |

| Standard InChI | InChI=1S/C10H9ClO2/c11-8-6-9(13-10(8)12)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m1/s1 |

| Standard InChI Key | PPTAMHXAGMBIQQ-RKDXNWHRSA-N |

| Isomeric SMILES | C1[C@@H](OC(=O)[C@@H]1Cl)C2=CC=CC=C2 |

| Canonical SMILES | C1C(OC(=O)C1Cl)C2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one belongs to the class of γ-lactones, characterized by a five-membered furan ring fused with a ketone group. The compound’s stereochemistry is defined by the cis configuration of the chlorine atom and phenyl group relative to the lactone oxygen. Key molecular properties include:

| Property | Value |

|---|---|

| CAS Registry Number | 72406-94-1 |

| Molecular Formula | C₁₁H₁₁ClO₂ |

| Molecular Weight | 210.66 g/mol |

| IUPAC Name | (3S,5S)-3-chloro-5-phenyloxolan-2-one |

| SMILES Notation | O=C1OC@@HC@@HC1 |

The presence of the chlorine atom at the 3-position introduces significant electronic effects, altering the compound’s reactivity compared to non-halogenated furanones. The phenyl group at the 5-position contributes to steric bulk, influencing its interaction with biological targets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one typically involves a multistep process:

-

Starting Materials: Phenylacetic acid and methyl vinyl ketone are common precursors.

-

Cyclization: Intramolecular esterification under acidic conditions (e.g., H₂SO₄) forms the furanone ring.

-

Chlorination: Electrophilic chlorination using Cl₂ or SOCl₂ introduces the chlorine atom at the 3-position.

-

Purification: Recrystallization or column chromatography yields the cis-isomer preferentially due to steric hindrance in the trans configuration .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize yield (reported >85% in pilot studies). Key parameters include:

-

Temperature: 80–100°C

-

Pressure: 2–3 atm

-

Catalysts: Lewis acids like AlCl₃ enhance regioselectivity .

Physicochemical Properties

Experimental data for the pure compound remain limited, but extrapolations from analogues suggest:

-

Melting Point: Estimated 45–55°C (based on methyl-substituted analogues)

-

Solubility: Low in water (<0.1 g/L), high in organic solvents (e.g., ethanol, dichloromethane)

-

Stability: Susceptible to hydrolysis under alkaline conditions, forming 3-chloro-5-phenyl-4-pentenoic acid .

Biological and Pharmacological Activity

While direct studies on cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one are sparse, structurally related furanones exhibit:

-

Antimicrobial Effects: Disruption of bacterial cell membranes via lipid bilayer intercalation (MIC = 32 µg/mL against Staphylococcus aureus) .

-

Antifungal Activity: Inhibition of ergosterol biosynthesis in Candida albicans (IC₅₀ = 12 µM) .

-

Anticancer Potential: Induction of apoptosis in MCF-7 breast cancer cells through caspase-3 activation (EC₅₀ = 45 µM) .

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

-

Non-steroidal anti-inflammatory drugs (NSAIDs) via Friedel-Crafts acylation.

-

Antipsychotic agents through Pd-catalyzed cross-coupling reactions .

Polymer Chemistry

Incorporation into polyesters enhances thermal stability (Tg increased by 20°C compared to unmodified polymers) .

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric catalysis for enantiomerically pure batches.

-

Targeted Drug Delivery: Conjugating the compound with nanoparticles for enhanced bioavailability.

-

Environmental Impact Studies: Assessing biodegradation pathways to mitigate ecosystem toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume